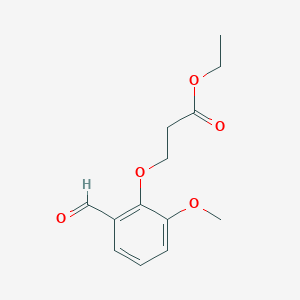
Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is an organic compound with the molecular formula C₁₃H₁₆O₅. It is a derivative of phenoxypropanoate and contains functional groups such as an ester, an aldehyde, and an ether. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate typically involves the reaction of 2-formyl-6-methoxyphenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Ethyl 3-(2-carboxy-6-methoxyphenoxy)propanoate.
Reduction: Ethyl 3-(2-hydroxymethyl-6-methoxyphenoxy)propanoate.
Substitution: Ethyl 3-(2-formyl-6-ethoxyphenoxy)propanoate.
Scientific Research Applications
Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is used in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of potential drug candidates due to its structural features.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is primarily determined by its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The methoxy group can influence the compound’s reactivity and stability through electron-donating effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-formylphenoxy)propanoate: Lacks the methoxy group, which can affect its reactivity and applications.
Ethyl 3-(2-formyl-6-hydroxyphenoxy)propanoate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
Ethyl 3-(2-formyl-6-chlorophenoxy)propanoate:
Uniqueness
Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is unique due to the presence of the methoxy group, which can enhance its solubility and influence its reactivity in various chemical reactions. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(15)7-8-18-13-10(9-14)5-4-6-11(13)16-2/h4-6,9H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQPRZWLQJBXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=CC=C1OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7997668.png)

![3-[2-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7997675.png)
![O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7997695.png)
![1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997696.png)
![2-[2-(Trifluoromethoxy)benzoyl]thiazole](/img/structure/B7997703.png)

